

(R)-tert-Butyl pyrrolidine-2-carboxylate chemical and physical properties

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Compound of Interest

Compound Name: (R)-tert-Butyl pyrrolidine-2-carboxylate

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An In-depth Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral derivative of the amino acid proline, is a pivotal building block in modern medicinal chemistry. Its rigid five-membered ring and chiral center offer a valuable scaffold for the stereoselective synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **(R)-tert-Butyl pyrrolidine-2-carboxylate**, alongside its applications in drug discovery and relevant synthetic methodologies. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile compound for the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

(R)-tert-Butyl pyrrolidine-2-carboxylate, also known as tert-butyl D-prolinate, is a stable, non-natural amino acid ester. Its key physicochemical properties are summarized in the tables below. Data for the corresponding L-enantiomer, (S)-tert-butyl pyrrolidine-2-carboxylate, is also

included for comparative purposes, as its physical properties are identical with the exception of the sign of optical rotation.

Table 1: General Chemical Properties

Property	Value
Chemical Name	(R)-tert-Butyl pyrrolidine-2-carboxylate
Synonyms	tert-Butyl D-prolinate, H-D-Pro-OtBu
CAS Number	90071-62-8[1]
Molecular Formula	C ₉ H ₁₇ NO ₂ [1]
Molecular Weight	171.24 g/mol [1][2][3]
Appearance	Colorless to pale yellow oil or liquid[2][4][5]

Table 2: Physical Properties

Property	Value
Melting Point	98-103 °C (for L-isomer)[2]
Boiling Point	219.2 ± 33.0 °C (Predicted)[2]
Density	0.995 ± 0.06 g/cm ³ (Predicted)[2]
Solubility	Slightly soluble in water. Soluble in organic solvents such as chloroform, methanol, dichloromethane, and ethanol.[2][4]
Optical Rotation	[α] _D ²⁰ = -42 ± 2° (c=1 in EtOH) for the (S)-isomer[5]
pKa	8.32 ± 0.10 (Predicted)[2]
Refractive Index	1.454 (for L-isomer)[2]

Spectral Data

Detailed spectral data for **(R)-tert-butyl pyrrolidine-2-carboxylate** is not readily available in the public domain. However, characteristic spectral features can be inferred from related compounds and general principles of spectroscopy.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and multiplets for the pyrrolidine ring protons.
- ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester, signals for the tert-butyl group, and distinct signals for the carbons of the pyrrolidine ring.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. C-H stretching vibrations for the alkyl groups will appear below 3000 cm⁻¹.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

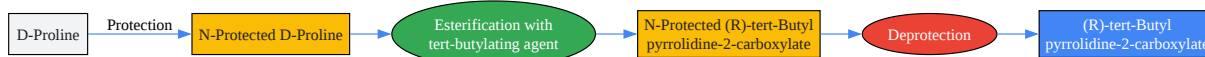
Experimental Protocols

Synthesis

The synthesis of **(R)-tert-Butyl pyrrolidine-2-carboxylate** typically starts from the naturally available chiral precursor, D-proline. A common method involves the esterification of the carboxylic acid group.

General Esterification Procedure:

- Protection of the Amine Group (Optional but Recommended): To prevent side reactions, the secondary amine of the pyrrolidine ring can be protected, for example, with a Boc (tert-butyloxycarbonyl) group.
- Esterification: The carboxylic acid of D-proline (or its N-protected derivative) is reacted with a tert-butylation agent. A common method is the reaction with isobutylene in the presence of a strong acid catalyst.
- Deprotection (if applicable): If an N-protecting group was used, it is removed in the final step to yield the desired product.



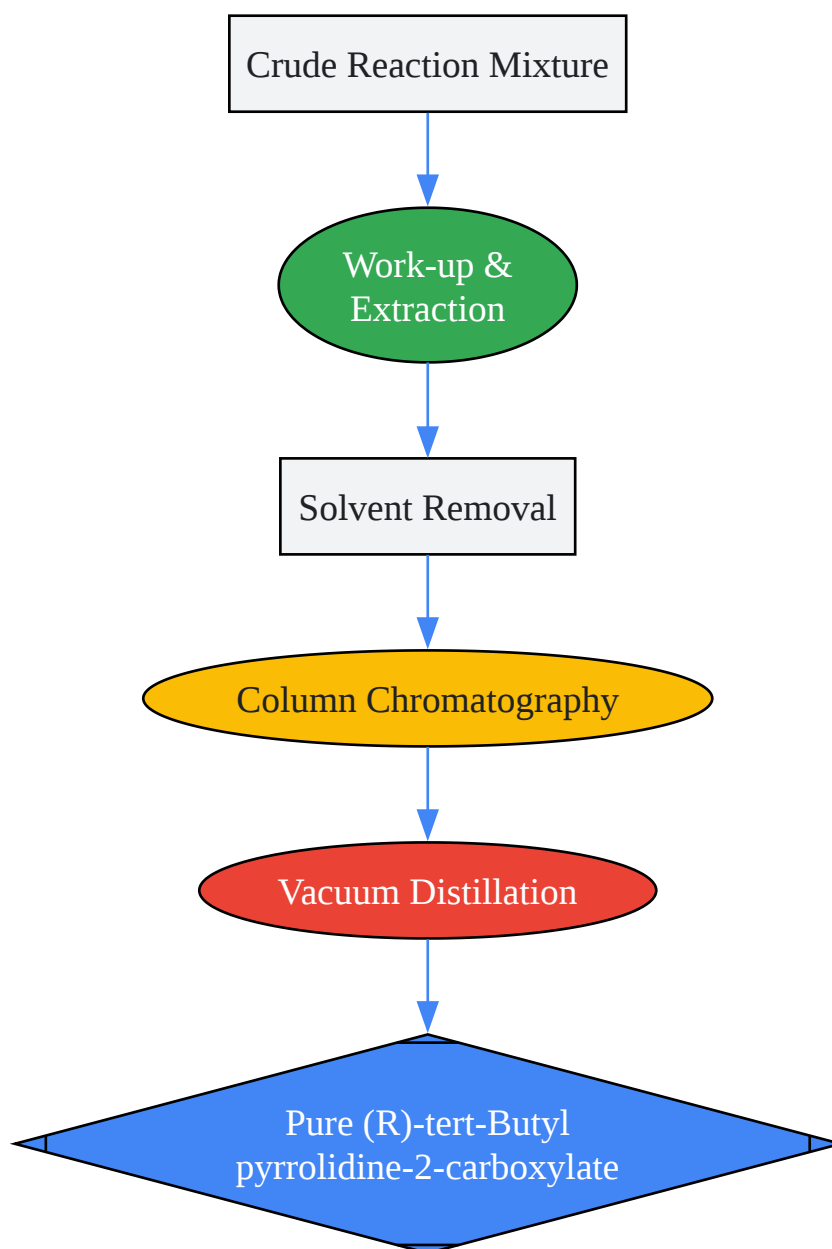
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General synthesis workflow for **(R)-tert-Butyl pyrrolidine-2-carboxylate**.

Purification

Purification is typically achieved by standard laboratory techniques.

- **Extraction:** After the reaction, the product is usually extracted from the aqueous phase using an organic solvent.
- **Chromatography:** Flash column chromatography on silica gel is a common method for purification.
- **Distillation:** Given its liquid nature, vacuum distillation can be employed for further purification.



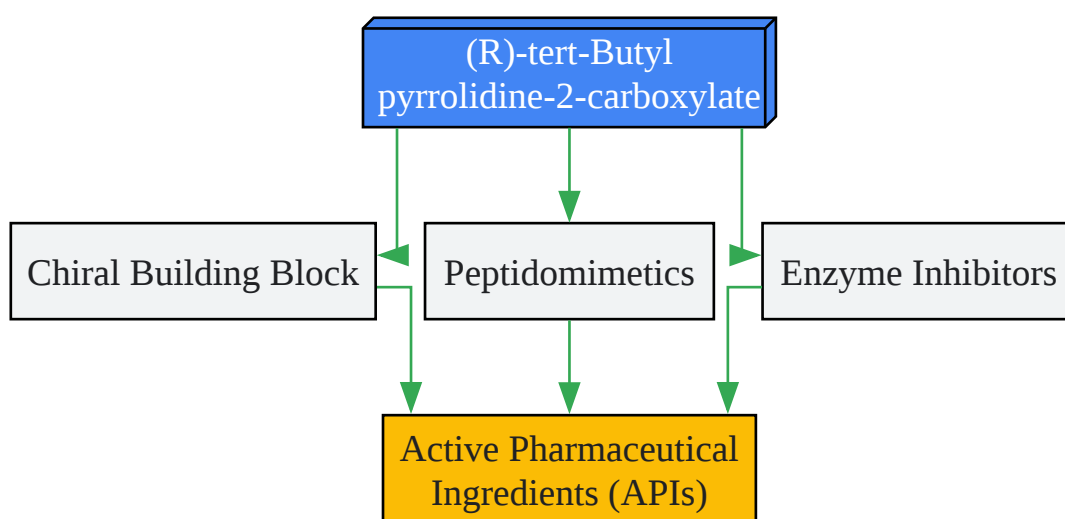
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A typical purification workflow for the target compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] **(R)-tert-Butyl pyrrolidine-2-carboxylate**, as a chiral building block, is instrumental in the synthesis of a variety of pharmacologically active compounds.

- **Chiral Synthesis:** Its primary application is in the stereoselective synthesis of complex molecules where the chirality at the 2-position of the pyrrolidine ring is crucial for biological activity.
- **Peptidomimetics:** The proline scaffold is often used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability.
- **Enzyme Inhibitors:** Proline derivatives are key components in the design of various enzyme inhibitors, including those for angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).^{[7][8]}



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Key applications in drug discovery and development.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links **(R)-tert-Butyl pyrrolidine-2-carboxylate** to a particular signaling pathway. Its role is primarily that of a synthetic intermediate used to construct larger molecules that may interact with various biological targets and pathways. The biological activity of the final compound is determined by its overall structure, not solely by the pyrrolidine-2-carboxylate moiety.

Safety, Handling, and Storage

- **Safety:** **(R)-tert-Butyl pyrrolidine-2-carboxylate** is a chemical that should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Conclusion

(R)-tert-Butyl pyrrolidine-2-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and rigid cyclic structure provide a solid foundation for the design of novel therapeutics. While detailed spectral data and specific signaling pathway information are not extensively documented, its utility in the synthesis of a wide range of pharmaceuticals underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of its key properties and applications to aid researchers in its effective utilization.

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